molecular formula C13H13N3O2S B2847940 (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 1351619-89-0

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2847940
M. Wt: 275.33
InChI Key: MWIGKUMJMQJXNS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings including a cyclopropyl group, an oxadiazole ring, an azetidine ring, and a thiophen ring .

Scientific Research Applications

Metabolism and Bioactivation Studies

Glutathione S-Transferase-Catalyzed Reactions

A study on AZD1979, a compound with structural similarities, focused on its metabolism in human hepatocytes. The research revealed the formation of glutathione-related metabolites without prior bioactivation by cytochrome P450, facilitated by various glutathione S-transferases (GSTs). This pathway suggests a direct conjugation mechanism catalyzed by GSTs, highlighting the role of strained heterocycles in drug metabolism and the potential of similar compounds in scientific research (Li et al., 2019).

Synthesis and Chemical Reactivity

Novel Synthesis Methods

Research on compounds like ciproxifan, a histamine H3-receptor antagonist, demonstrates the potential of utilizing SNAr reactions for efficient synthesis. Such methodologies offer insights into novel synthesis strategies for heterocyclic compounds, which can be applied in the development of new therapeutic agents (Stark, 2000).

Antimicrobial and Anticancer Applications

Antimicrobial Activity

A study on novel azetidinones, including derivatives with similar structural features, highlighted their antimicrobial properties. This research suggests that such compounds can serve as potent antibacterial and antifungal agents, which is crucial for developing new treatments against resistant microbial strains (Prajapati & Thakur, 2014).

Anticancer Potential

Another study investigated naphthyridine derivatives, including a compound named 3u, which showed significant anticancer activity in human melanoma cells. This research underscores the potential of similar compounds in inducing cell death pathways like necroptosis and apoptosis, providing a basis for novel anticancer therapies (Kong et al., 2018).

properties

IUPAC Name

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-13(9-3-4-19-7-9)16-5-10(6-16)12-14-11(15-18-12)8-1-2-8/h3-4,7-8,10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIGKUMJMQJXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone

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